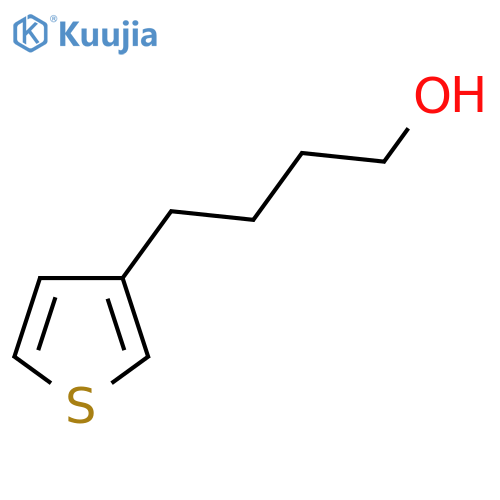Cas no 22053-88-9 (4-(Thiophen-3-yl)butan-1-ol)

4-(Thiophen-3-yl)butan-1-ol structure
商品名:4-(Thiophen-3-yl)butan-1-ol
4-(Thiophen-3-yl)butan-1-ol 化学的及び物理的性質
名前と識別子
-
- QDRAXNOYEBJKPI-UHFFFAOYSA-N
- SCHEMBL1309811
- 22053-88-9
- 4-(thiophen-3-yl)butan-1-ol
- 4-(3-thienyl)-butanol
- AKOS013404304
- CS-0355287
- EN300-1634979
- 3-Thiophenebutanol
- 4-(Thiophen-3-yl)butan-1-ol
-
- インチ: 1S/C8H12OS/c9-5-2-1-3-8-4-6-10-7-8/h4,6-7,9H,1-3,5H2
- InChIKey: QDRAXNOYEBJKPI-UHFFFAOYSA-N
- ほほえんだ: S1C=CC(=C1)CCCCO
計算された属性
- せいみつぶんしりょう: 156.06088618g/mol
- どういたいしつりょう: 156.06088618g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 4
- 複雑さ: 85.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 48.5Ų
じっけんとくせい
- 密度みつど: 1.098±0.06 g/cm3(Predicted)
- ふってん: 266.6±23.0 °C(Predicted)
- 酸性度係数(pKa): 15.15±0.10(Predicted)
4-(Thiophen-3-yl)butan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1634979-0.5g |
4-(thiophen-3-yl)butan-1-ol |
22053-88-9 | 0.5g |
$933.0 | 2023-05-26 | ||
| Enamine | EN300-1634979-0.1g |
4-(thiophen-3-yl)butan-1-ol |
22053-88-9 | 0.1g |
$855.0 | 2023-05-26 | ||
| Enamine | EN300-1634979-0.25g |
4-(thiophen-3-yl)butan-1-ol |
22053-88-9 | 0.25g |
$893.0 | 2023-05-26 | ||
| Enamine | EN300-1634979-0.05g |
4-(thiophen-3-yl)butan-1-ol |
22053-88-9 | 0.05g |
$816.0 | 2023-05-26 | ||
| Enamine | EN300-1634979-2500mg |
4-(thiophen-3-yl)butan-1-ol |
22053-88-9 | 2500mg |
$1650.0 | 2023-09-22 | ||
| Enamine | EN300-1634979-50mg |
4-(thiophen-3-yl)butan-1-ol |
22053-88-9 | 50mg |
$707.0 | 2023-09-22 | ||
| Enamine | EN300-1634979-1.0g |
4-(thiophen-3-yl)butan-1-ol |
22053-88-9 | 1g |
$971.0 | 2023-05-26 | ||
| Enamine | EN300-1634979-500mg |
4-(thiophen-3-yl)butan-1-ol |
22053-88-9 | 500mg |
$809.0 | 2023-09-22 | ||
| Enamine | EN300-1634979-10000mg |
4-(thiophen-3-yl)butan-1-ol |
22053-88-9 | 10000mg |
$3622.0 | 2023-09-22 | ||
| Enamine | EN300-1634979-5000mg |
4-(thiophen-3-yl)butan-1-ol |
22053-88-9 | 5000mg |
$2443.0 | 2023-09-22 |
4-(Thiophen-3-yl)butan-1-ol 関連文献
-
Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
-
Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
22053-88-9 (4-(Thiophen-3-yl)butan-1-ol) 関連製品
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 2039-76-1(3-Acetylphenanthrene)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
